![molecular formula C12H18N2 B12076903 4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[Ciclopropil(metil)amino]etil}anilina es un compuesto orgánico caracterizado por la presencia de un grupo ciclopropilo, un grupo metilamino y una unidad de anilina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-{2-[Ciclopropil(metil)amino]etil}anilina típicamente involucra múltiples pasos:
Materiales de Inicio: La síntesis comienza con materiales de inicio disponibles comercialmente, como ciclopropilamina, metilamina y 4-bromoanilina.
Formación del Intermediario: El primer paso implica la reacción de ciclopropilamina con metilamina para formar N-ciclopropil-N-metilamina.
Reacción de Acoplamiento: Luego, el intermedio se somete a una reacción de acoplamiento con 4-bromoanilina en condiciones catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura, para formar el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-{2-[Ciclopropil(metil)amino]etil}anilina se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso sobre las condiciones de reacción, como la temperatura y la presión, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-{2-[Ciclopropil(metil)amino]etil}anilina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, convirtiendo el compuesto en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en la unidad de anilina, donde los halógenos u otros sustituyentes se pueden introducir utilizando reactivos como N-bromosuccinimida (NBS).
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: N-bromosuccinimida (NBS) en presencia de luz o calor.
Productos Principales
Oxidación: Formación de cetonas o ácidos carboxílicos ciclopropílicos.
Reducción: Formación de ciclopropilaminas.
Sustitución: Formación de derivados de anilina halogenados.
Aplicaciones Científicas De Investigación
4-{2-[Ciclopropil(metil)amino]etil}anilina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como ligando en ensayos bioquímicos.
Medicina: Se explora por sus posibles propiedades farmacológicas, incluso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-{2-[Ciclopropil(metil)amino]etil}anilina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos ciclopropilo y metilamino pueden mejorar la afinidad de unión y la selectividad hacia estos objetivos, modulando su actividad y conduciendo a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-{2-[Ciclopropil(etil)amino]etil}anilina
- 4-{2-[Ciclopropil(propil)amino]etil}anilina
- 4-{2-[Ciclopropil(butil)amino]etil}anilina
Singularidad
4-{2-[Ciclopropil(metil)amino]etil}anilina es única debido a la presencia del grupo ciclopropilo, que imparte rigidez e impedimento estérico, lo que podría mejorar su estabilidad y especificidad en diversas aplicaciones en comparación con sus análogos con grupos alquilo más grandes.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-[2-[cyclopropyl(methyl)amino]ethyl]aniline |
InChI |
InChI=1S/C12H18N2/c1-14(12-6-7-12)9-8-10-2-4-11(13)5-3-10/h2-5,12H,6-9,13H2,1H3 |
Clave InChI |
UWALZYRIMQDUAH-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC=C(C=C1)N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



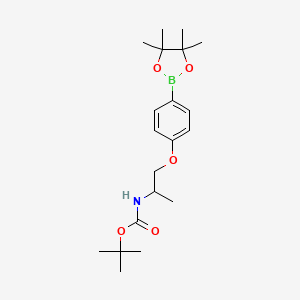
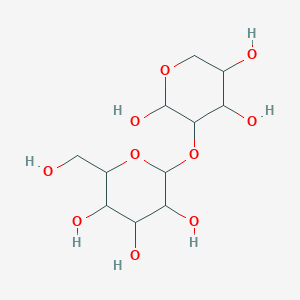
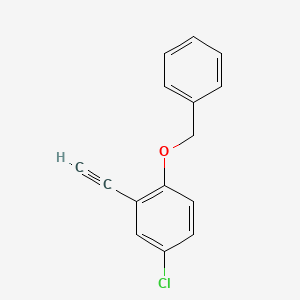
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)

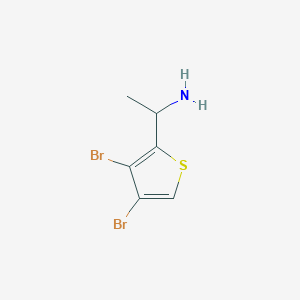


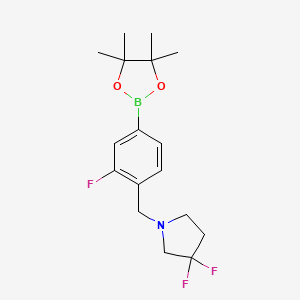

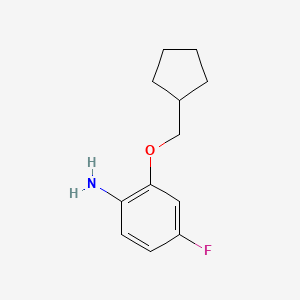

![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
